An In-depth Technical Guide to Ethyl 3-bromo-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to Ethyl 3-bromo-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of Ethyl 3-bromo-1H-pyrazole-4-carboxylate, a key intermediate in organic synthesis and drug discovery.
Core Chemical and Physical Properties
Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C6H7BrN2O2.[1][2] Its chemical structure consists of a pyrazole ring substituted with a bromine atom at the 3-position and an ethyl carboxylate group at the 4-position. The presence of these functional groups makes it a versatile building block for the synthesis of more complex molecules.
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C6H7BrN2O2 | [1][2] |
| Molar Mass | 219.04 g/mol | [1][2] |
| Melting Point | 85-88 °C | [2] |
| Boiling Point (Predicted) | 331.1 ± 22.0 °C | [1] |
| Density (Predicted) | 1.664 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 8.58 ± 0.50 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of Ethyl 3-bromo-1H-pyrazole-4-carboxylate.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 9.78 | br. s | 1H | NH | [3] |
| 8.10 | br. s | 1H | CH (pyrazole ring) | [3] |
| 4.33 | q | 2H | OCH₂CH₃ | [3] |
| 1.36 | m | 3H | OCH₂CH₃ | [3] |
| Solvent: CDCl₃, Frequency: 400 MHz |
Synthesis and Experimental Protocols
The synthesis of Ethyl 3-bromo-1H-pyrazole-4-carboxylate is most commonly achieved through a Sandmeyer-type reaction from Ethyl 3-amino-1H-pyrazole-4-carboxylate.
Experimental Protocol: Synthesis from Ethyl 3-amino-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 3-amino-1H-pyrazole-4-carboxylate (5.0 g, 32 mmol)
-
Copper(II) bromide (7.2 g, 32 mmol)
-
Acetonitrile (65 mL)
-
Isoamyl nitrite (12 mL, 86 mmol)
-
1N Aqueous Hydrochloric Acid (150 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
A solution of ethyl 3-amino-1H-pyrazole-4-carboxylate and copper(II) bromide is prepared in acetonitrile.
-
Isoamyl nitrite is slowly added to the solution at 0 °C.
-
The reaction mixture is then heated to 50 °C and stirred overnight.
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After cooling to room temperature, the reaction is quenched with 1N aqueous hydrochloric acid.
-
The product is extracted with ethyl acetate.
-
The combined organic phases are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield Ethyl 3-bromo-1H-pyrazole-4-carboxylate.[3]
Chemical Reactivity and Applications
Ethyl 3-bromo-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The bromine atom at the 3-position can be readily displaced or participate in cross-coupling reactions, while the ester group can be hydrolyzed or converted to other functional groups.
A significant application of pyrazole derivatives is in the development of insecticides. For instance, related pyrazole carboxylic acids are key intermediates in the synthesis of broad-spectrum insecticides like Chlorantraniliprole.[4] This highlights the importance of Ethyl 3-bromo-1H-pyrazole-4-carboxylate and its derivatives in accessing complex and biologically active molecules.
Safety Information
Ethyl 3-bromo-1H-pyrazole-4-carboxylate is associated with certain hazards and requires careful handling in a laboratory setting.
Hazard Statements:
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H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
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P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
It is imperative to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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